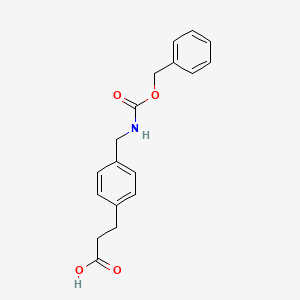
3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid is an organic compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . It is a carboxylic acid derivative that features a benzyloxycarbonyl-protected amine group attached to a phenylpropanoic acid backbone . This compound is primarily used in research settings and is known for its role in various synthetic and analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the phenylpropanoic acid backbone: This can be achieved through various methods, including Friedel-Crafts acylation or Heck coupling reactions.
Coupling of the protected amine to the phenylpropanoic acid: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired amide bond.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used to remove the benzyloxycarbonyl group.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Free amine.
Scientific Research Applications
3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved to release the free amine, which can then participate in various biochemical reactions . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid is unique due to its benzyloxycarbonyl-protected amine group, which provides stability and allows for selective deprotection under specific conditions . This feature makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
CAS No. |
1131595-04-4 |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-[4-(phenylmethoxycarbonylaminomethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(21)11-10-14-6-8-15(9-7-14)12-19-18(22)23-13-16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22)(H,20,21) |
InChI Key |
XXSSUYZAYWXFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


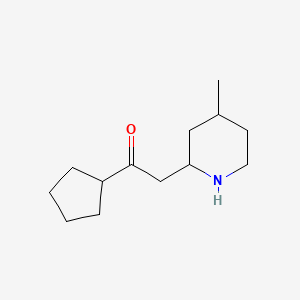
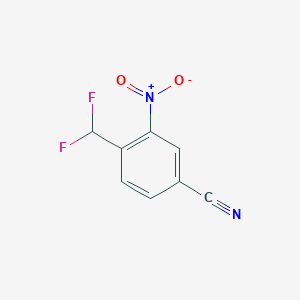
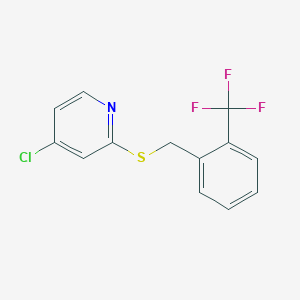
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13088071.png)
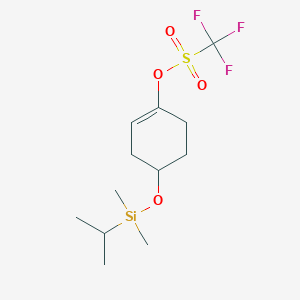
![4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088077.png)

![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)
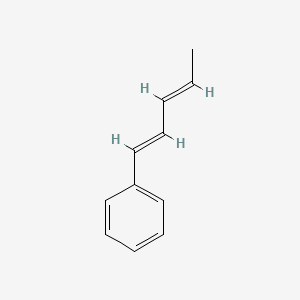
![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)
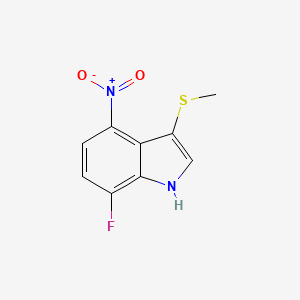

![2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol](/img/structure/B13088132.png)
